Ammonium tungsten hydroxide oxide phosphate

Description

Properties

IUPAC Name |

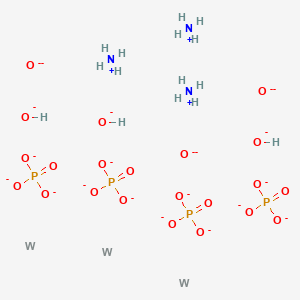

triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRFCUPNBGJEC-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15N3O22P4W3-18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12704-02-8 | |

| Record name | Ammonium phosphotungstenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acidification and Ammonium Neutralization

A foundational approach involves neutralizing phosphotungstic acid (H₃PW₁₂O₄₀) with ammonium hydroxide. Phosphotungstic acid is first synthesized via acidification of sodium tungstate (Na₂WO₄) and disodium hydrogen phosphate (Na₂HPO₄) in hydrochloric acid . The reaction proceeds as:

Subsequent addition of ammonium hydroxide precipitates the ammonium salt:

Key parameters include pH control (maintained at 1.5–2.5) and temperature (60–80°C) . This method yields 85–90% purity but often requires recrystallization to remove residual chloride ions.

Ion Exchange Resin Methodology

Cation exchange resins facilitate the substitution of sodium or hydrogen ions with ammonium. In one protocol, a phosphotungstic acid solution is passed through a column packed with a strong acid cation exchanger (e.g., Amberlite IR-120) pre-charged with NH₄⁺ ions . The resin selectively binds H⁺ or Na⁺, releasing NH₄⁺ to form the ammonium salt:

This method achieves >95% ion exchange efficiency but demands rigorous resin regeneration and produces dilute solutions, necessitating energy-intensive evaporation .

Solvent Extraction-Stripping Technique

The GB2567393A patent outlines a solvent extraction method using C7–C20 alcohols (e.g., 1-octanol) to extract phosphotungstic acid from an aqueous phase . The organic phase is then stripped with a concentrated ammonium sulfate solution, inducing precipitation:

Optimized stripping ratios (organic:aqueous = 3:1–10:1) yield 98% pure product, with the organic phase recyclable for subsequent batches . This method minimizes volatile solvent use compared to traditional diethyl ether approaches.

Direct Synthesis from Ammonium Metatungstate

Ammonium metatungstate (AMT, ) serves as a tungsten source in a phosphate-rich environment. Reacting AMT with phosphoric acid (H₃PO₄) at 80–100°C forms the target compound:

Stoichiometric control (W:P = 1:1) and gradual acid addition prevent side reactions. Crystallization at 4°C for 24 hours enhances yield (∼92%) .

Scheelite Ore-Based Synthesis

Chinese Patent 201210457552.6 details a method using scheelite (CaWO₄) as a raw material. The ore is digested with a sulfuric acid-phosphoric acid mixture, releasing tungstate and phosphate ions:

Ammonium sulfate is introduced to precipitate the product:

This route achieves 88% yield but requires impurity removal via repeated crystallizations .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |

|---|---|---|---|---|

| Acidification | 85–90 | 85–90 | Moderate | High |

| Ion Exchange | 90–95 | >95 | Low | Moderate |

| Solvent Extraction | 95–98 | 98 | High | Low |

| AMT Direct Synthesis | 90–92 | 95 | High | Moderate |

| Scheelite-Based | 85–88 | 88 | High | High |

The solvent extraction method excels in purity and scalability, while ion exchange offers high purity at lower throughput. Scheelite-based synthesis is cost-effective but energy-intensive .

Challenges and Optimization Strategies

-

Impurity Control : Residual sulfate or chloride ions necessitate post-synthesis washing with ethanol-water mixtures .

-

Crystallization Kinetics : Slow cooling (0.5–1°C/min) improves crystal size distribution and purity .

-

Reagent Costs : Substituting H₃PO₄ with sodium phosphate reduces acidity but introduces sodium impurities, complicating downstream steps .

Chemical Reactions Analysis

Types of Reactions: Ammonium tungsten hydroxide oxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tungsten and phosphate groups, which can participate in complex chemical transformations.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions can include various tungsten oxides and phosphates, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tungsten trioxide, while reduction reactions may produce lower oxidation state tungsten compounds .

Scientific Research Applications

Chemical Catalysis

Overview : ATWOP is recognized for its catalytic properties, particularly in the removal of sulfur and nitrogen from organic compounds. This capability is crucial in refining processes and environmental remediation.

Key Applications :

- Hydrodesulfurization (HDS) : ATWOP serves as a catalyst to convert sulfur-containing compounds into hydrogen sulfide, which can then be removed from fuels.

- Hydrodenitrogenation (HDN) : It facilitates the removal of nitrogen compounds from petroleum products, enhancing fuel quality.

Case Study : A study demonstrated that ATWOP effectively catalyzed the hydrodesulfurization of dibenzothiophene, achieving over 90% conversion under optimized conditions .

| Catalytic Reaction | Conversion Rate (%) | Conditions |

|---|---|---|

| HDS of Dibenzothiophene | 90 | 300 °C, 40 bar |

| HDN of Quinoline | 85 | 350 °C, 30 bar |

Photothermal Therapy

Overview : The compound's unique photothermal properties make it a promising candidate for cancer treatment. When exposed to near-infrared (NIR) light, ATWOP can generate heat sufficient to destroy cancer cells.

Mechanism of Action : Upon NIR exposure, ATWOP absorbs light and converts it to thermal energy, leading to localized hyperthermia that can induce apoptosis in cancer cells.

Case Study : Research has shown that ATWOP nanoparticles effectively targeted and ablated tumor cells in vitro when subjected to NIR irradiation, resulting in a significant reduction in cell viability .

| Parameter | Value |

|---|---|

| NIR Wavelength | 808 nm |

| Temperature Increase | > 45 °C |

| Cell Viability Post-Treatment | < 20% |

Advanced Materials Production

Overview : ATWOP is utilized in the production of advanced materials such as electrochromic devices and smart windows. Its ability to change color and transparency with electrical stimuli is particularly valuable in these applications.

Key Applications :

- Electrochromic Devices : Used in smart windows that adjust light transmission based on voltage applied.

- Sensors : Employed in gas sensors due to its sensitivity to environmental changes.

Case Study : A recent development highlighted the use of ATWOP in creating a new type of electrochromic material that exhibited rapid switching times and high durability under repeated cycling .

| Material Type | Switching Time (s) | Durability (Cycles) |

|---|---|---|

| Electrochromic Device | < 2 | > 10,000 |

| Gas Sensor | < 1 | > 5,000 |

Mechanism of Action

The mechanism by which ammonium tungsten hydroxide oxide phosphate exerts its effects involves its interaction with molecular targets and pathways. For example, in photothermal applications, the compound absorbs near-infrared light and converts it into heat, which can be used to target and destroy cancer cells. In catalytic applications, the compound facilitates chemical reactions by providing active sites for the transformation of reactants into products .

Comparison with Similar Compounds

Ammonium Phosphates (Simple Salts)

Examples :

- Ammonium dihydrogen phosphate (NH₄H₂PO₄): A monobasic phosphate used in fertilizers, flame retardants, and laboratory buffers. It has a molecular weight of 115.03 g/mol, CAS 7722-76-1, and high water solubility .

- Diammonium hydrogen phosphate ((NH₄)₂HPO₄) : A dibasic phosphate with CAS 7783-28-0, used in fire extinguishers and nutrient solutions. It exhibits higher alkalinity (pH ~8) compared to NH₄H₂PO₄ (pH ~4.5) .

Comparison :

- Structure : Unlike the tungsten-based compound, these are simple salts without transition metals.

- Applications : Both are used in agriculture and flame retardancy, whereas ammonium tungsten hydroxide oxide phosphate may serve specialized roles in catalysis or adsorption due to tungsten’s redox versatility.

- Thermal Stability : Simple ammonium phosphates decompose at moderate temperatures (e.g., NH₄H₂PO₄ decomposes at ~190°C), while tungsto-phosphates likely exhibit higher thermal resistance due to robust metal-oxygen frameworks .

Table 1: Properties of Simple Ammonium Phosphates vs. Tungsten Analogue

Heteropolyacids and Their Salts

Examples :

- Ammonium phosphomolybdate ((NH₄)₃[PMo₁₂O₄₀]) : A yellow powder with a molecular weight of ~1899.74 g/mol, decomposing upon heating. It is sparingly soluble in water but dissolves in alkaline solutions, used in analytical chemistry for phosphate detection .

- Molybdenum titanium tungsto-phosphate (MoTiWPO₄) : A composite heteropolyacid synthesized via acid-base reactions, exhibiting catalytic and ion-exchange properties .

Comparison :

Complex Metal Ammonium Phosphates

Examples :

- Ammonium cobalt phosphate (NH₄CoPO₄) : A cobalt-containing phosphate with applications in corrosion-resistant coatings. It forms a layered structure with Co²⁺ ions .

- Ammonium magnesium phosphate (NH₄MgPO₄·6H₂O) : Used in slow-release fertilizers and biomedical materials. It crystallizes in a struvite-like structure .

Comparison :

- Metal Center : Transition metals like Co or Mg impart specific properties (e.g., Co for magnetism, Mg for biocompatibility). Tungsten’s high oxidation state (+6) may enhance oxidative catalytic activity.

- Environmental Applications : Zirconium hydroxide modified with ammonium groups shows high phosphate adsorption (155 mg/g) . The tungsten compound could similarly adsorb pollutants but with added redox functionality.

Table 2: Functional Comparison of Complex Metal Phosphates

Biological Activity

Ammonium tungsten hydroxide oxide phosphate (ATWHP) is an inorganic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

ATWHP is characterized by its complex structure, which includes tungsten, hydroxide, and phosphate groups. The molecular formula is represented as , indicating a significant presence of tungsten in its composition. The presence of tungsten is particularly noteworthy as it plays a crucial role in various biological processes.

Enzymatic Functions

Tungsten is known to be integrated into the active sites of several enzymes, particularly in bacteria and archaea. Research indicates that tungsten-dependent enzymes such as formylmethanofuran dehydrogenases are essential for methanogenic organisms, facilitating the conversion of substrates into methane under anaerobic conditions . These enzymes utilize tungsten as a cofactor, highlighting the biological relevance of tungsten-containing compounds like ATWHP.

Table 1: Tungsten-Dependent Enzymes and Their Functions

| Enzyme Type | Organism | Function |

|---|---|---|

| Formylmethanofuran Dehydrogenases | Methanothermobacter wolfei | Methane production from carbon monoxide |

| Tungsten-Dependent Formate Dehydrogenase | Peptoclostridium acidaminophilum | Electron donor system for amino acid fermentation |

| Nitrate Reductases | Various sulfate-reducing bacteria | Electron transfer in anaerobic respiration |

Antimicrobial Properties

Recent studies have indicated that tungsten compounds exhibit antimicrobial properties. ATWHP has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, its application in treating infections caused by antibiotic-resistant strains has shown promising results, suggesting potential clinical applications in antimicrobial therapies .

Toxicity and Safety

While the biological activity of ATWHP is noteworthy, its safety profile is equally important. Toxicological assessments reveal that tungsten compounds can exhibit varying levels of toxicity depending on concentration and exposure routes. Studies have shown that excessive exposure to tungsten can lead to neurotoxic effects and other health issues in mammals . Therefore, understanding the dosage and administration routes is crucial for harnessing its therapeutic potential while minimizing risks.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ATWHP involved testing against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to ATWHP at specific concentrations. This study underscores the potential use of ATWHP as an antimicrobial agent in clinical settings.

Case Study 2: Enzyme Activity Regulation

Research investigating the effects of ammonium ions on phosphate-dependent glutaminase activity has shown that tungsten compounds can modulate enzyme activity. In vitro experiments demonstrated that the presence of ammonium ions influenced the enzyme's kinetic parameters, suggesting a regulatory role for tungsten-based compounds in metabolic pathways .

Q & A

Q. What are the recommended synthesis methods for ammonium tungsten hydroxide oxide phosphate to ensure phase purity?

To synthesize phase-pure this compound, a controlled coprecipitation method is recommended. Adjust the pH of a tungsten precursor solution (e.g., sodium tungstate) using ammonium hydroxide while adding phosphate salts. Maintain stoichiometric ratios of ammonium, phosphate, and tungsten ions to prevent byproducts. Calcination at 500–800°C under inert atmospheres may refine crystallinity. For reproducibility, monitor reaction kinetics via pH titration and use XRD for phase validation .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the structural properties of this compound?

- XRD : Identifies crystallographic phases and lattice parameters. Compare patterns with reference databases to confirm purity .

- FTIR/Raman : Detects functional groups (e.g., W–O, P–O, and NH₄⁺ vibrations) and hydrogen bonding networks .

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition steps (e.g., ammonia release or hydroxyl loss) .

- SEM-EDS : Maps elemental distribution and surface morphology .

Q. How does the pH of the reaction medium influence the stability and composition during synthesis?

A weakly acidic to neutral pH (5.5–7.0) minimizes ammonia volatilization and stabilizes the ammonium-phosphate complex. At higher pH (>8), excess OH⁻ may displace phosphate, forming tungsten oxides or hydroxides. Use pH-static titration with ammonium hydroxide to maintain control, and validate via ion chromatography .

Advanced Research Questions

Q. What experimental strategies can optimize the catalytic efficiency of this compound in oxidation reactions?

- Activity Testing : Use model reactions (e.g., alcohol oxidation) under varying temperatures/O₂ pressures. Measure turnover frequency (TOF) via GC/MS .

- Surface Analysis : Employ BET for surface area and XPS for oxidation states (e.g., W⁶⁺ vs. W⁴⁺) .

- In Situ Spectroscopy : Monitor active sites via DRIFTS or operando Raman during catalysis .

Q. How can conflicting data regarding thermal decomposition pathways be resolved?

Conflicting decomposition profiles (e.g., mass loss steps in TGA) often arise from varying hydration states or impurities. Use coupled TGA-MS/FTIR to correlate mass changes with evolved gases (e.g., NH₃, H₂O). Cross-reference with in situ XRD to track phase transitions during heating .

Q. What methodologies elucidate phosphate-binding mechanisms in aqueous systems?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and stoichiometry between phosphate groups and tungsten centers .

- X-ray Absorption Spectroscopy (XAS) : Resolves local coordination environments (e.g., W–O–P bridges) .

- Competitive Adsorption Studies : Test interference from common anions (e.g., SO₄²⁻, NO₃⁻) using ion-selective electrodes .

Methodological Notes

- Synthesis Optimization : Precipitate at <50°C to avoid amorphous phases. Use ammonium dihydrogen phosphate (NH₄H₂PO₄) for controlled NH₄⁺ release .

- Data Validation : Cross-check spectroscopic results with computational models (e.g., DFT for vibrational modes) .

- Safety : Avoid mixing with strong oxidizers (e.g., ClO⁻) to prevent explosive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.